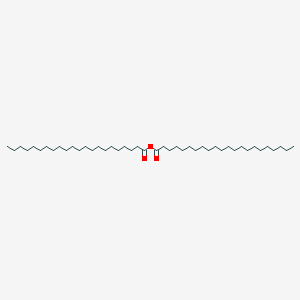

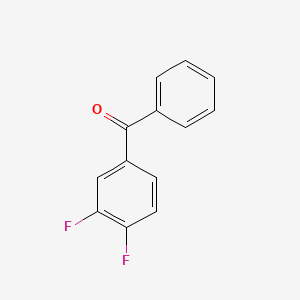

![molecular formula C14H14N2O2 B1332465 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 380432-30-4](/img/structure/B1332465.png)

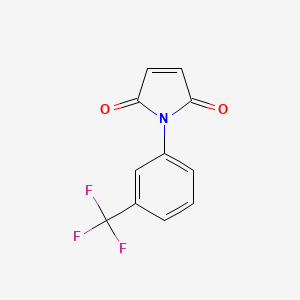

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid” is a chemical compound with the molecular formula C14H14N2O2 . It has been identified as a potent phosphodiesterase 5 inhibitor with improved aqueous solubility for the treatment of Alzheimer’s Disease .

Synthesis Analysis

The synthesis of this compound involves cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids and also by reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.28 Da . Its InChI code is 1S/C14H14N2O2/c1-16-7-6-12-10 (8-16)13 (14 (17)18)9-4-2-3-5-11 (9)15-12/h2-5H,6-8H2,1H3, (H,17,18) .Applications De Recherche Scientifique

1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Neuroscience , specifically focusing on the treatment of Alzheimer’s disease .

3. Methods of Application or Experimental Procedures The compound was tested for its in vitro inhibitory activity against PDE5. The most potent compound identified, referred to as compound 6c, demonstrated excellent in vitro IC 50 (0.056 nM) and improved aqueous solubility .

1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Oncology , specifically focusing on the development of anticancer drugs .

3. Methods of Application or Experimental Procedures The compound was synthesized and its anticancer properties were studied using various cancer cell lines. The structure-activity relationship (SAR) along with molecular modeling studies were used to correlate the anticancer activity to 1,6-naphthyridines .

1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry and Virology , specifically focusing on the development of anti-HIV drugs .

3. Methods of Application or Experimental Procedures The compound was synthesized and its anti-HIV properties were studied using various HIV strains. The structure-activity relationship (SAR) along with molecular modeling studies were used to correlate the anti-HIV activity to 1,6-naphthyridines .

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLLXEJOXOYNGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

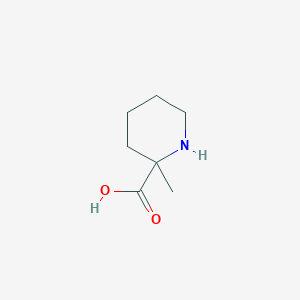

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

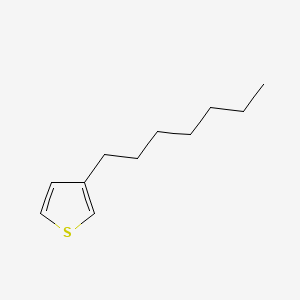

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

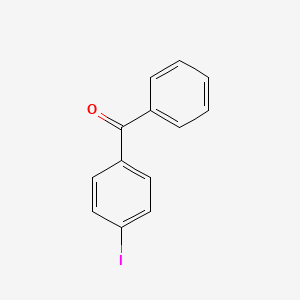

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)